2-Bromopropionyl bromide
Overview
Description
Mechanism of Action
Target of Action
2-Bromopropionyl bromide is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are molecules like cellulose and other organic substrates where it acts as an acylating agent .
Mode of Action
This compound interacts with its targets through a process known as acylation . In this process, the bromide ion is displaced by the nucleophilic attack of the substrate, leading to the formation of an ester or amide bond . This results in the modification of the substrate, such as the esterification of cellulose .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the esterification of cellulose . This process results in the formation of 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs) . These Br-CNFs have been shown to have potential applications in the creation of hydrophobic coatings and films .
Pharmacokinetics
Its reactivity and the conditions under which it is used (eg, temperature, concentration) can influence its availability for reactions .
Result of Action
The action of this compound results in the modification of its target molecules. For instance, it can esterify cellulose to produce Br-CNFs . These Br-CNFs are hydrophobic and have potential applications in the creation of coatings and films .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the temperature and concentration of the reaction can affect the yield and quality of the Br-CNFs produced . Additionally, the choice of solvent can also impact the reaction, as this compound is typically used in non-polar organic solvents .
Biochemical Analysis
Biochemical Properties
2-Bromopropionyl bromide has been used in the synthesis of cellulose macroinitiator via direct acylation of cellulose in ionic liquid This suggests that it can interact with biomolecules like cellulose, potentially influencing their biochemical properties
Cellular Effects
It has been used to produce hydrophobic 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs) via one-pot esterification .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with cellulose to form 2-bromopropionyl esterified cellulose . This reaction is facilitated by the presence of an ionic liquid
Temporal Effects in Laboratory Settings
It has been used in the synthesis of Br-CNFs, which were produced using a robust esterification-ultrasonication approach .
Metabolic Pathways
It has been used in the synthesis of Br-CNFs, suggesting it may be involved in biochemical reactions with cellulose .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopropionyl bromide can be synthesized by the reaction of propionic acid with bromine and phosphorus tribromide. The reaction takes place at low temperature and yields a mixture of this compound and propionic acid bromide. The mixture can be separated by distillation or chromatography .
Industrial Production Methods: In industrial settings, this compound is typically produced through the bromination of propionyl chloride in the presence of aluminum bromide. This method is preferred due to its higher yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopropionyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Esterification Reactions: It can esterify alcohols to form esters.
Polymerization Initiation: It is used as an initiator in atom transfer radical polymerization (ATRP) reactions.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols.
Catalysts: Aluminum bromide, phosphorus tribromide.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products:
Esters: Formed by esterification with alcohols.
Amides: Formed by reaction with amines.
Polymers: Initiated by ATRP reactions.
Scientific Research Applications
2-Bromopropionyl bromide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- α-Bromoisobutyryl bromide
- Bromoacetyl bromide
- 2-Bromo-2-methylpropionic acid
- 2-Bromopropionic acid
Comparison: 2-Bromopropionyl bromide is unique due to its specific reactivity and applications in ATRP reactions. While similar compounds like α-Bromoisobutyryl bromide and bromoacetyl bromide are also used as acylating agents, this compound is particularly valuable in the synthesis of cellulose macroinitiators and bromoester terminated polymers .
Properties
IUPAC Name |
2-bromopropanoyl bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c1-2(4)3(5)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLHORFDXDLILE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862201 | |
Record name | Propanoyl bromide, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
563-76-8 | |
Record name | 2-Bromopropionyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=563-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoyl bromide, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoyl bromide, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoyl bromide, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromopropionyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Bromopropionyl bromide enable the synthesis of graft copolymers?
A1: this compound serves as a key reagent for introducing ATRP initiating sites onto various polymers. This modification enables the controlled growth of a different polymer chain from the modified sites, resulting in the formation of graft copolymers. [, , , , , , , , , ]
Q2: Can you elaborate on the role of this compound in modifying cellulose for material applications?
A2: this compound reacts with the hydroxyl groups of cellulose, introducing 2-bromopropanoate esters. This modification alters cellulose's hydrophobicity and reactivity, enabling its use in applications like hydrophobic coatings and as a component in polyurethane synthesis. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula is C3H4Br2O, and the molecular weight is 215.85 g/mol.
Q4: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A4: FTIR, 1H NMR, and 13C NMR are routinely used to confirm the successful incorporation of this compound into polymers and to analyze the structure of the resulting derivatives. [, , , , , , , , ]
Q5: What solvents are suitable for reactions involving this compound?
A5: The choice of solvent depends on the specific reaction. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ionic liquids like 1-allyl-3-methylimidazolium chloride. [, , , , ]
Q6: How does this compound contribute to controlled radical polymerization techniques like ATRP?
A6: The bromine atom in this compound acts as an initiating site for ATRP. This allows for the controlled growth of polymer chains with predetermined molecular weights and narrow polydispersity indices. [, , , , , , , , , , , , , , , , , , , ]
Q7: Can this compound be used in conjunction with other polymerization techniques?
A7: Yes, it can be used in combination with techniques like ring-opening polymerization (ROP) to synthesize block copolymers with complex architectures. [, , , ]
Q8: Has computational chemistry been employed to study this compound's interactions?
A8: Yes, computational studies using density functional theory (DFT) have been performed to investigate the interaction of this compound with materials like graphene oxide. These studies provide insights into the thermodynamic and structural parameters of the resulting complexes. []
Q9: How does the structure of this compound contribute to its reactivity?
A9: The presence of the bromine atom adjacent to the carbonyl group makes the molecule highly reactive, facilitating its use in esterification and other reactions.
Q10: Are there any specific storage conditions recommended for this compound?
A10: As a reactive chemical, it is generally recommended to store this compound under cool, dry conditions and away from incompatible materials.
Q11: What are some examples of cross-disciplinary applications of materials synthesized using this compound?
A28: The unique properties of polymers synthesized using this compound, such as stimuli-responsiveness and biodegradability, make them promising for applications in drug delivery, biomedicine, and nanotechnology. [, , , , , ]
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